3-tert-butyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyridazine
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Overview
Description
3-tert-butyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine core substituted with a tert-butyl group and a methoxy group linked to a piperidine ring, which is further connected to a pyrrolo[2,3-b]pyridine moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[2,3-b]pyridine intermediate, which is then coupled with a piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial to scale up the synthesis from laboratory to industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridazine and pyrrolo[2,3-b]pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-tert-butyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-tert-butyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate
Uniqueness
Compared to similar compounds, 3-tert-butyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyridazine stands out due to its unique combination of functional groups and structural features.
Properties
IUPAC Name |
[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-22(2,3)18-6-7-19(26-25-18)29-14-15-8-11-27(12-9-15)21(28)17-13-24-20-16(17)5-4-10-23-20/h4-7,10,13,15H,8-9,11-12,14H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVPVEYKQOETPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CNC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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